molecular formula C19H16F4O3 B3138000 Ethyl 3-(2-fluorophenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate CAS No. 444916-67-0

Ethyl 3-(2-fluorophenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate

Cat. No. B3138000
CAS RN: 444916-67-0
M. Wt: 368.3 g/mol
InChI Key: AKZIJPLOQVQTIN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ester group (3-oxo-2-propionate), a fluorophenyl group (2-fluorophenyl), and a trifluoromethylphenyl group (4-(trifluoromethyl)phenyl). These groups are common in many bioactive molecules and could potentially contribute to the compound’s properties and activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of fluorine atoms could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Chemosensors Development

Chemosensors utilizing fluorophoric platforms, like those based on 4-Methyl-2,6-diformylphenol (DFP), demonstrate the potential utility of Ethyl 3-(2-fluorophenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate in detecting various analytes due to its fluorine content and potential for fluorescence activity. DFP derivatives show high selectivity and sensitivity for detecting metal ions, anions, and neutral molecules, indicating that similar compounds could be designed for specific sensing applications Roy, 2021.

Synthesis Methodologies

The synthesis of related fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals, demonstrates the relevance of advanced synthetic methods that could apply to this compound. Such methodologies can enhance the production efficiency and application of fluorinated compounds in various industries, highlighting the importance of efficient synthesis routes Qiu et al., 2009.

Fluorinated Compounds in Drug Design

The strategic placement of trifluoromethyl groups in antitubercular drug design underlines the significance of fluorine atoms in modulating the pharmacodynamic and pharmacokinetic behavior of pharmaceutical agents. This suggests that compounds like this compound could potentially be explored for their medicinal chemistry applications, given the impact of fluorination on drug properties Thomas, 1969.

Fluoroalkylation in Aqueous Media

The development of aqueous fluoroalkylation reactions, including trifluoromethylation and other fluoroalkylations under environmentally friendly conditions, showcases the evolving methodologies in incorporating fluorine-containing groups into target molecules. Such advancements hint at the broader applications of fluorinated compounds, including this compound, in green chemistry and sustainable synthesis strategies Song et al., 2018.

properties

IUPAC Name

ethyl 3-(2-fluorophenyl)-3-oxo-2-[[4-(trifluoromethyl)phenyl]methyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F4O3/c1-2-26-18(25)15(17(24)14-5-3-4-6-16(14)20)11-12-7-9-13(10-8-12)19(21,22)23/h3-10,15H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZIJPLOQVQTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 3-(2-fluorophenyl)-3-oxopropionate (20 g, 95 mmol) in 1,2-dimethoxyethane (100 ml) was added sodium hydride (60% in oil, 3.80 g, 95 mmol) under ice-cooling and the mixture was stirred at room temperature for 30 min. To the reaction solution was dropwise added a solution of 4-trifluoromethylbenzyl bromide (22.7 g, 95 mmol) in 1,2-dimethoxyethane (50 ml) and the reaction solution was stirred at room temperature for 4 hrs. The reaction solution was poured into water (300 ml) and extracted with ethyl acetate (500 ml×2). The extract was washed with water and saturated brine, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (toluene:hexane=1:1-toluene) to give ethyl 3-(2-fluorophenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate (25.7 g, 73%) as a colorless oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(2-fluorophenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate
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